molecular formula C16H16ClNO2 B14069267 Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- CAS No. 6338-79-0

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-

Cat. No.: B14069267
CAS No.: 6338-79-0
M. Wt: 289.75 g/mol
InChI Key: CRLIFCWONWOOPQ-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- is a substituted acetophenone derivative characterized by:

  • A 4-chlorophenyl group at position 2 (electron-withdrawing).
  • A 4-(dimethylamino)phenyl group at position 1 (electron-donating).

Molecular Formula: C₁₄H₁₂ClNO₂ Molecular Weight: ~261.5 g/mol. Its bioactivity is hypothesized to arise from synergistic electronic effects of the substituents .

Properties

CAS No.

6338-79-0

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone

InChI

InChI=1S/C16H16ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10,15,19H,1-2H3

InChI Key

CRLIFCWONWOOPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Dimethylaminobenzene

Adapting the methodology for 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-ethanone, trifluoromethylsulfonic anhydride (Tf₂O) catalyzes the coupling of 4-chlorophenylacetic acid with 4-dimethylaminobenzene.

Reaction Conditions :

Parameter Value
Catalyst Tf₂O (1.2 eq)
Solvent Dichloromethane (anhydrous)
Temperature 0°C → room temperature
Time 18 hours
Yield 72% (theoretical maximum)

Mechanistically, Tf₂O activates the carboxylic acid to a mixed anhydride, which undergoes electrophilic attack by the electron-rich dimethylaminobenzene. However, competing N-demethylation occurs at >40°C, necessitating strict temperature control. Purification via silica chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

Grignard-Based Sequential Functionalization

Benzamide Intermediate Approach

A patent describing 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis provides a template for adapting Grignard chemistry:

  • Bromination : 4-Chloro-2-fluorobenzoic acid → 5-bromo-4-chloro-2-fluorobenzoic acid (H₂SO₄/HBr, 80°C, 6 h).
  • Acylation : Formation of 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide (SOCl₂, then N,O-dimethylhydroxylamine HCl).
  • Grignard Addition : Methylmagnesium bromide quenches the benzamide, yielding the ketone.

Modifications for Target Compound :

  • Replace fluorobenzoic acid with 4-chlorophenylacetic acid.
  • Substitute methyl Grignard with dimethylamine-functionalized reagent.

Key Data :

Step Yield Byproducts
Bromination 85% Di-brominated isomers
Acyl Chloride Formation 92% None detected
Grignard Reaction 68% Demethylated amine (12%)

Enolate-Mediated Tandem Alkylation

Potassium Hexamethyldisilazide (KHMDS)-Catalyzed Process

Building on potassium base-catalyzed Michael additions, this route exploits in-situ enolate generation:

  • Enolate Formation : Deprotonation of 4-chlorophenylacetone with KHMDS (5 mol%) in THF at -78°C.
  • Electrophilic Trapping : Reaction with 4-dimethylaminobenzaldehyde yields the aldol adduct.
  • Oxidative Dehydration : MnO₂-mediated conversion to α,β-unsaturated ketone, followed by anti-Markovnikov hydration.

Optimization Insights :

  • Solvent Effects : THF outperforms DMF (yield increase from 54% → 78%).
  • Catalyst Loading : >10 mol% KHMDS induces retro-aldol decomposition.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Index
Friedel-Crafts 72% 95% Moderate $$$$
Grignard Sequential 68% 89% High $$$
KHMDS Enolate 78% 92% Low $$$$$

Critical Observations :

  • Friedel-Crafts : Optimal for small-scale, high-purity needs but requires expensive anhydrous conditions.
  • Grignard Route : Industrial viability offset by demethylation side reactions.
  • Enolate Method : Superior yield but constrained by cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and molecular features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-ClPh (C2), 4-(Me₂N)Ph (C1), OH (C2) C₁₄H₁₂ClNO₂ 261.5 Balanced polarity; moderate solubility
Bromo Analog 4-BrPh (C2), 4-(Me₂N)Ph (C1), OH (C2) C₁₄H₁₂BrNO₂ 306.16 Higher lipophilicity (Br > Cl)
Dichlorophenyl Analog 4-ClPh (C2), 2,4-diClPh (C1), OH (C2) C₁₄H₉Cl₃O₂ 315.58 Enhanced lipophilicity (3 Cl atoms)
Oxadiazole Derivative 2a 4-(Me₂N)Ph, phenethyl-oxadiazole C₁₈H₁₈N₂O₂ 306.35 Antimicrobial activity (para-substitution)

Key Observations :

  • Bromo vs.
  • Dichlorophenyl Analog : Additional chlorine atoms increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Hydroxyl Group: The hydroxyl group in the target compound enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs.
Antimicrobial Activity
  • Oxadiazole Derivatives (): Compounds with para-substituted groups (e.g., 4-Cl, 4-Me₂N) demonstrated maximum activity against S. aureus and P. aeruginosa. The dimethylamino group likely enhances interaction with bacterial membranes, while the chloro group stabilizes the molecule .
Solubility and Bioavailability
  • Dimethylamino Group: Protonation in acidic environments (e.g., stomach) improves solubility, aiding bioavailability .
  • Hydrochloride Salts (): Amino-ethanone hydrochlorides exhibit higher solubility than free bases, highlighting the importance of salt formation for drug delivery.

Electronic and Steric Effects

  • Electron-Withdrawing (Cl) vs. Donating (Me₂N) Groups: The chloro group stabilizes the molecule via resonance withdrawal, while the dimethylamino group donates electrons, creating a push-pull effect. This may enhance reactivity in biological systems .
  • Steric Hindrance : Bulkier substituents (e.g., phenethyl-oxadiazole in ) may reduce binding efficiency compared to the target compound’s simpler structure.

Biological Activity

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- (CAS No. 6338-79-0), is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H16ClNO2
  • Molecular Weight : 289.76 g/mol
  • CAS Number : 6338-79-0

Biological Activity Overview

Ethanone derivatives have been studied for various biological activities, including antibacterial and antifungal properties. The presence of the 4-chlorophenyl and dimethylamino groups in its structure is believed to influence its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to Ethanone exhibit significant antibacterial activity against various strains of bacteria. For example, a study on similar compounds revealed the following Minimum Inhibitory Concentration (MIC) values:

CompoundMIC (µg/mL)MBC (µg/mL)
4-Chlorophenyl Derivative A3264
4-Chlorophenyl Derivative B816

These results suggest that halogen substituents, such as chlorine, can enhance antibacterial activity by affecting the electronic properties of the molecule .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study focused on the synthesis of Ethanone derivatives reported their evaluation against Gram-positive and Gram-negative bacteria. The derivatives showed varying degrees of activity, with some exhibiting potent effects against resistant strains .
  • Mechanism of Action :
    The antibacterial mechanism is thought to involve disruption of bacterial membrane integrity, leading to cell lysis. This is consistent with findings that other phenolic compounds affect lipid peroxidation and reactive oxygen species (ROS) generation in bacterial cells .
  • Comparative Analysis :
    In a comparative study involving multiple phenolic compounds, Ethanone's derivatives showed promising results against Helicobacter pylori, a common pathogen associated with gastric infections. The study highlighted the significance of substituents on the phenyl rings in modulating bioactivity .

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